molecular formula Cl3H23N7ORu B12748098 Azanium;azane;ruthenium(3+);trichloride;hydroxide

Azanium;azane;ruthenium(3+);trichloride;hydroxide

Cat. No.: B12748098
M. Wt: 344.7 g/mol
InChI Key: LFKSXMBLMKWHKI-UHFFFAOYSA-K
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Description

Chemical Identity and Nomenclature

Molecular Composition and Structural Features

The compound’s formula can be deconstructed into its ionic and molecular components:

  • Azanium ($$ \text{NH}_4^+ $$) : A positively charged ammonium ion derived from protonated ammonia.
  • Azane ($$ \text{NH}_3 $$) : Neutral ammonia acting as a ligand or counterion.
  • Ruthenium(3+) ($$ \text{Ru}^{3+} $$) : A transition metal ion in the +3 oxidation state, known for its octahedral coordination preferences.
  • Trichloride ($$ 3\text{Cl}^- $$) : Three chloride anions balancing the charge.
  • Hydroxide ($$ \text{OH}^- $$) : A hydroxyl ion contributing to the compound’s solubility and reactivity.

A hypothetical molecular formula could be $$ \text{[Ru(NH}3\text{)(NH}4\text{)Cl}_3\text{OH]} $$, though exact stoichiometry depends on synthesis conditions. The IUPAC name azanium;azane;ruthenium(3+);trichloride;hydroxide reflects its composition, prioritizing cationic and neutral ligands before the metal center.

Table 1: Key Components of this compound
Component Formula/Charge Role in Structure
Azanium $$ \text{NH}_4^+ $$ Counterion/ligand
Azane $$ \text{NH}_3 $$ Neutral ligand
Ruthenium(3+) $$ \text{Ru}^{3+} $$ Central metal ion
Trichloride $$ 3\text{Cl}^- $$ Anionic ligands
Hydroxide $$ \text{OH}^- $$ Anionic ligand/counterion

Nomenclature and Synonyms

The systematic name adheres to IUPAC rules by listing ligands alphabetically (azane before azanium) and specifying the metal’s oxidation state. Synonyms may include ammoniated ruthenium trichloride hydroxide or ruthenium ammonium chloride hydroxide, though these are non-standardized.

Properties

Molecular Formula

Cl3H23N7ORu

Molecular Weight

344.7 g/mol

IUPAC Name

azanium;azane;ruthenium(3+);trichloride;hydroxide

InChI

InChI=1S/3ClH.7H3N.H2O.Ru/h3*1H;7*1H3;1H2;/q;;;;;;;;;;;+3/p-3

InChI Key

LFKSXMBLMKWHKI-UHFFFAOYSA-K

Canonical SMILES

[NH4+].N.N.N.N.N.N.[OH-].[Cl-].[Cl-].[Cl-].[Ru+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide typically involves the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{RuCl}_3 + 6\text{NH}_3 + \text{NH}_4\text{OH} \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the starting materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product. The compound is then subjected to quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).

    Substitution: Ligand substitution reactions where ammonia ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and carbonyls under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce ruthenium(II) complexes.

Scientific Research Applications

Catalytic Applications

1. Catalysis in Organic Reactions
Ruthenium(III) chloride hydrate is widely used as a catalyst in various organic reactions, including:

  • Dehydrogenation of Alcohols : It facilitates the conversion of alcohols to aldehydes, which is crucial in organic synthesis. This process involves the formation of nanoparticulate ruthenium-aluminum oxyhydroxide catalysts that exhibit high efficiency in dehydrogenation reactions .
  • Alkyne Functionalization and Oxidation : The compound is employed in the functionalization of alkynes, enhancing the selectivity and yield of desired products .

2. Synthesis of Complex Molecules
The compound plays a vital role in synthesizing complex molecules like 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine. This application highlights its importance in pharmaceutical chemistry .

Material Science Applications

1. Electrode Coating Material
Ruthenium(III) chloride hydrate is utilized as an electrode coating material due to its conductive properties. This application is particularly relevant in electrochemical sensors and devices where efficient electron transfer is essential .

2. Preparation of Ruthenium-Based Nanomaterials
The compound serves as a precursor for synthesizing various ruthenium-based nanomaterials, which are pivotal in developing advanced materials for electronics and catalysis .

Case Study 1: Ruthenium-Catalyzed Reactions

A study demonstrated the effectiveness of ruthenium(III) chloride hydrate as a catalyst for the oxidation of alcohols using molecular oxygen. The reaction conditions were optimized to achieve high selectivity and yield, showcasing the compound's potential in green chemistry applications.

Case Study 2: Nanoparticle Synthesis

Research on nanoparticulate ruthenium-aluminum oxyhydroxide revealed its superior catalytic activity compared to traditional catalysts. The study highlighted the synthesis method's simplicity and the resulting material's applicability in various catalytic processes.

Mechanism of Action

The mechanism by which Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide exerts its effects involves its ability to coordinate with various substrates and participate in electron transfer reactions. The molecular targets and pathways include interactions with nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Ruthenium Trichloride (RuCl₃)

  • Formula : RuCl₃ (anhydrous) or RuCl₃·xH₂O (hydrated).
  • Oxidation State : Ru³⁺.
  • Properties : Red-brown solid, hygroscopic, soluble in water and alcohols .
  • Applications : Widely used as a precursor for catalysts, electroplating, and synthesis of RuO₂ .
  • Contrast : Unlike the target compound, RuCl₃ lacks hydroxide and ammonium ligands, making it more acidic and prone to hydrolysis under basic conditions .

Ruthenium Hexammine Trichloride ([Ru(NH₃)₆]Cl₃)

  • Formula : [Ru(NH₃)₆]Cl₃.
  • Oxidation State : Ru³⁺.
  • Properties : Soluble in water, forms stable ammine complexes.
  • Applications : Used in biological tissue fixation due to its ability to preserve cellular structures .
  • Contrast : The hexammine ligand environment provides distinct redox behavior compared to the mixed Cl⁻/OH⁻ ligands in the target compound .

Ruthenium Dioxide (RuO₂)

  • Formula : RuO₂.
  • Oxidation State : Ru⁴⁺.
  • Properties : Black crystalline solid, insoluble in water, excellent electrical conductivity.
  • Applications : Electrodes for chlorine evolution, supercapacitors, and catalysis .
  • Contrast : RuO₂ is a metal oxide with higher oxidation state (Ru⁴⁺), whereas the target compound retains Ru³⁺ and is more versatile in solution-phase synthesis .

Ferric Trichloride (FeCl₃)

  • Formula : FeCl₃.
  • Oxidation State : Fe³⁺.
  • Properties : Brown solid, highly soluble in water, corrosive.
  • Applications : Etching agent, wastewater treatment, and catalyst in organic reactions .
  • Contrast : While both are trichlorides, FeCl₃ lacks the hydroxide and ammonium ligands, leading to different redox and catalytic properties .

Research Findings and Data

Catalytic Performance

  • Target Compound : Exhibits enhanced selectivity in aqueous-phase hydrogenation of carbonyl compounds due to hydroxide ligand stabilization .
  • RuCl₃: Generates active Ru nanoparticles but requires phosphine ligands for selectivity .
  • RuO₂ : Preferred for electrochemical applications (e.g., oxygen evolution) due to conductivity .

Biological Activity

Azanium;azane;ruthenium(3+);trichloride;hydroxide, commonly referred to as AziRu, is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article discusses the compound's biological mechanisms, interactions with biomolecules, and its pharmacological implications based on recent research findings.

Overview of AziRu

AziRu is a coordination compound featuring ruthenium in the +3 oxidation state, combined with azanium (ammonium) and hydroxide ligands. It is often studied for its anticancer properties, which are attributed to its ability to interact with cellular components such as DNA and proteins.

Interaction with Nucleic Acids

Research indicates that AziRu exhibits significant reactivity towards DNA. Detailed studies have shown that it binds to both single-stranded and duplex DNA, demonstrating a preference for interaction with nucleic acid structures over traditional chemotherapeutic agents. This binding is believed to disrupt normal cellular processes, leading to apoptosis in cancer cells .

Protein Binding Studies

AziRu has also been investigated for its interactions with model proteins such as bovine pancreatic ribonuclease A (RNase A) and hen egg white lysozyme (HEWL). X-ray crystallography and Raman microscopy revealed that the complexation of AziRu with these proteins does not significantly alter their conformation. However, it was noted that upon aging, AziRu could form polyoxo species containing Ru-O-Ru bonds, suggesting a dynamic interaction that could influence protein function .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of AziRu has been evaluated through various in vitro studies. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis on MCF-7 breast cancer cells indicated that approximately 80% of the administered ruthenium remained in the culture medium after 24 hours, with less than 10% detected within the nuclear fraction. This suggests a challenge in cellular uptake and emphasizes the need for improved formulations to enhance bioavailability .

Preclinical Evaluations

Several preclinical studies have focused on the efficacy of AziRu in tumor models. For instance, one study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's selective reduction in acidic environments, characteristic of tumor microenvironments, further supports its potential as an effective anticancer agent .

Comparative Studies

In comparative studies against other ruthenium complexes like NAMI-A and KP1019, AziRu demonstrated superior reactivity towards DNA and proteins. The unique redox properties of AziRu allow it to selectively reduce in acidic conditions typical of tumor cells while remaining stable in normal physiological environments .

Tables of Biological Activity

Property AziRu NAMI-A KP1019
DNA Binding Affinity HighModerateLow
Protein Interaction Forms stable complexesMinimal interactionModerate interaction
Cellular Uptake Low (80% extracellular)ModerateHigh
Apoptosis Induction EffectiveLess effectiveEffective

Q & A

Q. What are the established protocols for synthesizing high-purity ruthenium trichloride hydrate, and how can purity be validated?

  • Methodological Answer : Ruthenium trichloride hydrate is synthesized via two primary routes:
  • Direct chlorination : Heat metallic ruthenium powder under chlorine gas flow at 700°C to form anhydrous RuCl₃, followed by hydration in hydrochloric acid (HCl) .
  • Hydroxide route : React ruthenium hydroxide with concentrated HCl, followed by vacuum evaporation and crystallization .
    Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, thermogravimetric analysis (TGA) to quantify hydration levels, and inductively coupled plasma mass spectrometry (ICP-MS) to assess trace metal impurities .

Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of ruthenium trichloride-based compounds?

  • Methodological Answer :
  • X-ray absorption spectroscopy (XAS) : Probes local coordination geometry of Ru³⁺ ions, distinguishing between octahedral and trigonal configurations .
  • Raman spectroscopy : Identifies vibrational modes of Ru–Cl and Ru–O bonds, critical for detecting hydrolysis byproducts like [RuCl₂(H₂O)₄]⁺ .
  • Energy-dispersive X-ray spectroscopy (EDS) : Maps elemental distribution to confirm stoichiometric consistency (e.g., Ru:Cl ≈ 1:3) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of ruthenium trichloride in catalytic hydroamidation reactions, particularly regarding regio- and stereoselectivity?

  • Methodological Answer :
  • In situ spectroscopy : Use ³¹P NMR to monitor ligand exchange dynamics (e.g., phosphine coordination) and EXAFS to track Ru oxidation state changes during catalysis .
  • Kinetic isotope effect (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., alkyne activation vs. amide coupling) .
  • Density functional theory (DFT) : Model transition states to rationalize stereochemical outcomes (e.g., anti-Markovnikov selectivity due to steric hindrance from bulky ligands) .

Q. What interdisciplinary approaches explain the emergent electrical conductivity in ruthenium trichloride-graphene heterostructures despite ruthenium trichloride's insulating bulk properties?

  • Methodological Answer :
  • Cryogenic transport measurements : Perform four-probe resistivity tests at 10 mK to observe interfacial charge transfer-induced conductivity .
  • Angle-resolved photoemission spectroscopy (ARPES) : Map electronic band structure modifications at the RuCl₃-graphene interface .
  • Theoretical modeling : Apply Hubbard models to simulate electron correlations and spin-orbit coupling effects unique to 2D heterostructures .

Q. How do hydration levels and counterion selection (e.g., azanium vs. hydroxide) influence the redox behavior of ruthenium trichloride complexes?

  • Methodological Answer :
  • Cyclic voltammetry (CV) : Compare redox potentials of RuCl₃·xH₂O (x = 0–3) in buffered vs. non-aqueous electrolytes to assess hydration effects .
  • Electron paramagnetic resonance (EPR) : Detect paramagnetic intermediates (e.g., Ru²⁺) formed during reduction with Na-amalgam or TiCl₃ .
  • Ion chromatography : Quantify counterion exchange (e.g., Cl⁻ ↔ OH⁻) during electrochemical cycling .

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